![molecular formula C10H13FN2O B1474593 1-(2-Fluoropyridin-4-yl)piperidin-3-ol CAS No. 1564513-39-8](/img/structure/B1474593.png)
1-(2-Fluoropyridin-4-yl)piperidin-3-ol
Overview
Description
Scientific Research Applications
Anticancer Agents
Piperidine derivatives have shown significant potential as anticancer agents . They exhibit antiproliferative and antimetastatic effects on various types of cancers both in vitro and in vivo .
Antiviral Medications
Piperidine-based compounds have been utilized in the development of antiviral medications . Their unique chemical structure allows them to interfere with the replication process of certain viruses.
Antimalarial Drugs
The piperidine nucleus has been used in the synthesis of antimalarial drugs . These compounds can inhibit the growth of Plasmodium parasites, which are responsible for malaria.
Antimicrobial and Antifungal Agents
Piperidine derivatives have been used as antimicrobial and antifungal agents . They can inhibit the growth of certain bacteria and fungi, making them useful in treating various infections.
Antihypertensive Medications
Compounds with a piperidine moiety have been used in the development of antihypertensive medications . These drugs can help lower blood pressure and reduce the risk of heart disease and stroke.
Analgesics and Anti-inflammatory Drugs
Piperidine derivatives have been used in the synthesis of analgesic and anti-inflammatory drugs . These compounds can help relieve pain and reduce inflammation.
Anti-Alzheimer’s Drugs
Piperidine-based compounds have shown potential in the treatment of Alzheimer’s disease . They can help improve cognitive function and slow the progression of the disease.
Antipsychotic Medications
Piperidine derivatives have been used in the development of antipsychotic medications . These drugs can help manage the symptoms of conditions like schizophrenia and bipolar disorder.
Future Directions
Piperidine derivatives, including “1-(2-Fluoropyridin-4-yl)piperidin-3-ol”, continue to be an important area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
properties
IUPAC Name |
1-(2-fluoropyridin-4-yl)piperidin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O/c11-10-6-8(3-4-12-10)13-5-1-2-9(14)7-13/h3-4,6,9,14H,1-2,5,7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUWHMOSAOOCWTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2=CC(=NC=C2)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Fluoropyridin-4-yl)piperidin-3-ol |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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